1-(2-Fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane
Overview
Description
1-(2-Fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a fluoro and nitro group on the phenyl ring, which is attached to the diazepane ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Formation of Diazepane Ring: The cyclization process to form the seven-membered diazepane ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-Fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas with palladium on carbon (Pd/C) for reduction, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane exerts its effects involves interactions with specific molecular targets. The fluoro and nitro groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane can be compared with other similar compounds, such as:
- 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
- 1-(2-Fluoro-4-nitrophenyl)piperidine
- 1-(2-Fluoro-4-nitrophenyl)azepane
- 1-(2-Fluoro-4-nitrophenyl)pyrrolidine
These compounds share structural similarities but differ in the size and nature of the heterocyclic ring. The unique combination of the diazepane ring with the fluoro and nitro groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O2/c1-14-5-2-6-15(8-7-14)12-4-3-10(16(17)18)9-11(12)13/h3-4,9H,2,5-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRBUSPWSJOYPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677680 | |
Record name | 1-(2-Fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873537-26-9 | |
Record name | 1-(2-Fluoro-4-nitrophenyl)hexahydro-4-methyl-1H-1,4-diazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873537-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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